
(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol
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Overview
Description
(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol is a useful research compound. Its molecular formula is C11H13ClFN5O3 and its molecular weight is 317.70 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- NCI Evaluation : The National Cancer Institute (NCI) conducted assays to assess the compound's antitumor activity across a panel of human cancer cell lines. The results indicated that the compound exhibited a mean growth inhibition (GI) value of approximately 15.72 μM, showcasing its potential as an anticancer agent .
- Mechanism of Action : The compound's mechanism involves interference with cellular processes critical for cancer cell proliferation. It has been shown to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Drug Design and Development
The structural characteristics of (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol make it a valuable scaffold for the design of new drugs.
Drug-Like Properties
Using computational tools like SwissADME, researchers have evaluated the drug-like properties of this compound. The analysis revealed favorable pharmacokinetic profiles, including good solubility and permeability characteristics, essential for developing effective therapeutic agents .
Synthetic Modifications
Ongoing research aims to modify the chemical structure to enhance its efficacy and selectivity against specific cancer types. For instance, derivatives have been synthesized to improve binding affinity to target proteins involved in tumor growth and survival pathways .
Chemical Reactions Analysis
Protection and Deprotection Reactions
The synthesis of this compound involves strategic protection of hydroxyl groups to prevent unwanted side reactions. For example, benzoyl groups are introduced via reaction with benzoyl chloride under basic conditions . Deprotection is achieved through hydrolysis in the presence of ammonia or other nucleophiles, regenerating free hydroxyl groups critical for downstream modifications .
Key Conditions :
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Protection : Benzoyl chloride, pyridine, room temperature.
Phosphorylation and Prodrug Formation
The compound’s hydroxyl groups participate in phosphorylation reactions to form prodrugs. Cyclic phosphate esters are synthesized using phosphorus oxychloride (POCl₃) and trimethyl phosphate, enhancing bioavailability and targeting nucleotide metabolism pathways .
Example Reaction :
Compound+POCl3Trimethyl phosphateCyclic phosphate prodrug
Application : These prodrugs inhibit enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH), critical for antiviral and anticancer activity .
Substitution at the Purine Base
The 6-chloro group on the purine ring undergoes nucleophilic substitution. For instance, treatment with ammonia replaces chlorine with an amino group, forming derivatives with altered biological activity .
Reaction Pathway :
6-Chloro purine+NH3→6-Amino purine derivative+HCl
Impact : Substitution modulates interactions with viral polymerases or cellular enzymes .
Hydrolysis of Ester Groups
Ester functionalities, such as benzoyl or chlorobenzoate groups, undergo hydrolysis under acidic or basic conditions. For example, alkaline hydrolysis cleaves benzoate esters, yielding free alcohols .
Conditions :
Stability of the Glycosidic Bond
The fluorinated oxolane ring stabilizes the glycosidic bond against acid-catalyzed hydrolysis compared to non-fluorinated analogues. This stability is critical for maintaining structural integrity in biological systems.
Mechanism :
-
Electron-withdrawing fluorine at C4 reduces electron density at the glycosidic bond, minimizing cleavage.
Enzymatic Modifications
In biological systems, the compound acts as a substrate for kinases, undergoing sequential phosphorylation to form active triphosphate metabolites. These metabolites inhibit viral RNA/DNA polymerases by incorporating into nucleic acid chains .
Key Enzymes :
Properties
Molecular Formula |
C11H13ClFN5O3 |
---|---|
Molecular Weight |
317.70 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol |
InChI |
InChI=1S/C11H13ClFN5O3/c1-11(13)6(20)4(2-19)21-9(11)18-3-15-5-7(12)16-10(14)17-8(5)18/h3-4,6,9,19-20H,2H2,1H3,(H2,14,16,17)/t4-,6-,9-,11-/m1/s1 |
InChI Key |
RDOBGBLNNFBMRN-GITKWUPZSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.